
Tert-Butyl 4-((1-Benzyl-1,2,3,6-Tetrahydropyridin-4-Yl)Oxy)Piperidine-1-Carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-Butyl 4-((1-Benzyl-1,2,3,6-Tetrahydropyridin-4-Yl)Oxy)Piperidine-1-Carboxylate is a complex organic compound with a unique structure that combines a piperidine ring with a tetrahydropyridine moiety
Vorbereitungsmethoden
The synthesis of Tert-Butyl 4-((1-Benzyl-1,2,3,6-Tetrahydropyridin-4-Yl)Oxy)Piperidine-1-Carboxylate typically involves multiple steps. One common synthetic route starts with the preparation of the piperidine ring, followed by the introduction of the tetrahydropyridine moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness.
Analyse Chemischer Reaktionen
Tert-Butyl 4-((1-Benzyl-1,2,3,6-Tetrahydropyridin-4-Yl)Oxy)Piperidine-1-Carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the compound. Common reagents and conditions used in these reactions depend on the specific functional groups present and the desired transformation. Major products formed from these reactions can vary widely based on the reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Tert-Butyl 4-((1-Benzyl-1,2,3,6-Tetrahydropyridin-4-Yl)Oxy)Piperidine-1-Carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme interactions and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Tert-Butyl 4-((1-Benzyl-1,2,3,6-Tetrahydropyridin-4-Yl)Oxy)Piperidine-1-Carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and other cellular processes.
Vergleich Mit ähnlichen Verbindungen
Tert-Butyl 4-((1-Benzyl-1,2,3,6-Tetrahydropyridin-4-Yl)Oxy)Piperidine-1-Carboxylate can be compared with similar compounds such as:
Tert-Butyl 4-(4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)-1H-Pyrazol-1-Yl)Piperidine-1-Carboxylate: This compound has a similar piperidine ring but differs in the attached functional groups.
Tert-Butyl Carbamate: A simpler compound with a tert-butyl group and a carbamate functional group. The uniqueness of this compound lies in its combination of structural elements, which confer specific chemical and biological properties not found in the similar compounds listed.
Eigenschaften
Molekularformel |
C22H32N2O3 |
|---|---|
Molekulargewicht |
372.5 g/mol |
IUPAC-Name |
tert-butyl 4-[(1-benzyl-3,6-dihydro-2H-pyridin-4-yl)oxy]piperidine-1-carboxylate |
InChI |
InChI=1S/C22H32N2O3/c1-22(2,3)27-21(25)24-15-11-20(12-16-24)26-19-9-13-23(14-10-19)17-18-7-5-4-6-8-18/h4-9,20H,10-17H2,1-3H3 |
InChI-Schlüssel |
FPUNGXUQKCYSLL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OC2=CCN(CC2)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 8-bromo-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylate](/img/structure/B13050324.png)
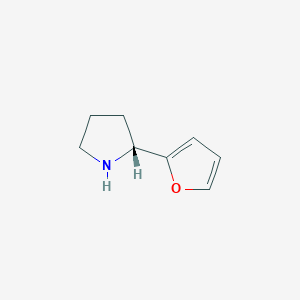
![6-Bromo-2-chlorothiazolo[4,5-B]pyrazine](/img/structure/B13050339.png)
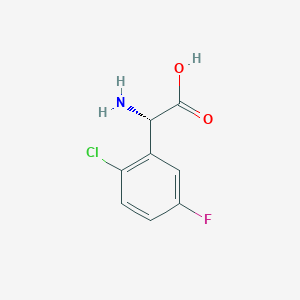
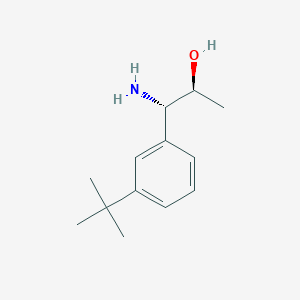
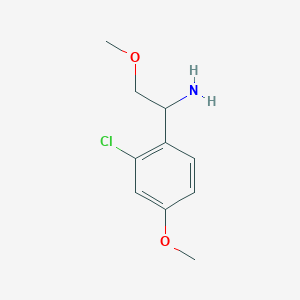
![Ethyl 6-(trifluoromethyl)imidazo[1,5-A]pyridine-3-carboxylate](/img/structure/B13050354.png)

![1-[2,4-Bis(trifluoromethyl)phenyl]cyclopropanecarboxylic Acid](/img/structure/B13050360.png)
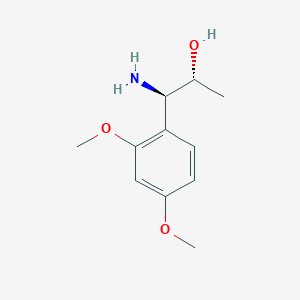
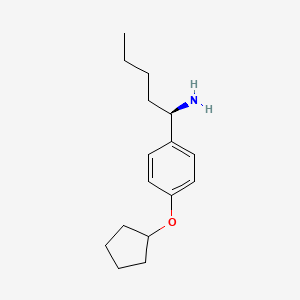

![Methyl 2-benzyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylate](/img/structure/B13050408.png)
![2-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B13050411.png)
